molecular formula C9H13N3O2 B2437821 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine CAS No. 56136-70-0

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine

Cat. No.: B2437821
CAS No.: 56136-70-0
M. Wt: 195.222
InChI Key: VMCJUOGTRRIILY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine typically involves the nitration of N1-(propan-2-yl)benzene-1,2-diamine. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions . The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity of the product. The process is followed by purification steps such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to nitroso or nitro groups.

Common Reagents and Conditions

    Reduction: H2, Pd/C, ethanol, room temperature

    Substitution: Alkyl halides, base (e.g., NaOH), solvent (e.g., ethanol), reflux conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperature

Major Products Formed

    Reduction: 4-amino-N1-(propan-2-yl)benzene-1,2-diamine

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 4-nitroso-N1-(propan-2-yl)benzene-1,2-diamine or this compound

Scientific Research Applications

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine groups can also form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine is unique due to the presence of both nitro and isopropyl groups on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-nitro-1-N-propan-2-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6(2)11-9-4-3-7(12(13)14)5-8(9)10/h3-6,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCJUOGTRRIILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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